molecular formula C13H13BrFNO2 B578526 1-Boc-3-bromo-6-fluoroindole CAS No. 1314406-46-6

1-Boc-3-bromo-6-fluoroindole

Cat. No.: B578526
CAS No.: 1314406-46-6
M. Wt: 314.154
InChI Key: MAERWTKKEZHNEC-UHFFFAOYSA-N
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Description

1-Boc-3-bromo-6-fluoroindole is a synthetic organic compound with the molecular formula C13H13BrFNO2 It is a derivative of indole, a heterocyclic aromatic organic compound The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the third position, and a fluorine atom at the sixth position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-3-bromo-6-fluoroindole can be synthesized through a multi-step process. One common method involves the protection of the indole nitrogen with a Boc group, followed by bromination and fluorination at the desired positions. The reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-bromo-6-fluoroindole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free indole derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azido, thiol, or alkyl derivatives.

    Coupling Products: Biaryl or alkyne-substituted indoles.

    Deprotected Indole: 3-bromo-6-fluoroindole.

Scientific Research Applications

1-Boc-3-bromo-6-fluoroindole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is explored for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Boc-3-bromo-6-fluoroindole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The Boc group provides stability during synthetic transformations and can be removed to expose the active indole moiety.

Comparison with Similar Compounds

    1-Boc-3-bromoindole: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-Boc-6-fluoroindole: Lacks the bromine atom, influencing its coupling reactions.

    3-bromo-6-fluoroindole: Lacks the Boc protecting group, making it less stable during certain reactions.

Uniqueness: 1-Boc-3-bromo-6-fluoroindole is unique due to the combination of the Boc protecting group, bromine, and fluorine atoms. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Biological Activity

1-Boc-3-bromo-6-fluoroindole, a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a bromine and fluorine substituent, which can significantly influence its reactivity and interactions with biological targets. This article explores the compound's biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C13H13BrFNO2
  • Molecular Weight : 314.15 g/mol
  • IUPAC Name : tert-butyl 3-bromo-6-fluoro-1H-indole-1-carboxylate
  • SMILES Notation : FC1=CC2=C(C=C1)C(Br)=CN2C(OC(C)(C)C)=O

These structural features contribute to its unique biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing bromine and fluorine substituents have shown enhanced activity against various strains of bacteria. A study highlighted that certain indole derivatives, including those with halogen substitutions, demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL .

CompoundActivityMIC (µg/mL)
This compoundAntimicrobialTBD
Indole Derivative AAnti-MRSA≤ 0.25
Indole Derivative BAnti-Cryptococcus neoformansTBD

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Similar compounds have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Case Study 1: Antimicrobial Screening

In a screening campaign involving a library of indole derivatives, this compound was identified for its potential as an antimicrobial agent. The study involved synthesizing various analogues and evaluating their activity against MRSA and other pathogens. The results indicated that halogenated indoles exhibited superior antimicrobial properties compared to their non-halogenated counterparts .

Case Study 2: Structural Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of indole derivatives, including this compound. The study revealed that the presence of bromine and fluorine significantly enhanced the compounds' affinity for bacterial targets, suggesting that these substituents play a crucial role in modulating biological activity. The findings support the hypothesis that electronic effects from halogen atoms can influence the pharmacological profile of indole derivatives .

Properties

IUPAC Name

tert-butyl 3-bromo-6-fluoroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAERWTKKEZHNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901150889
Record name 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314406-46-6
Record name 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314406-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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